1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
Description
1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a synthetic small molecule characterized by a pyrimidine core substituted with pyrrolidine and linked via an ethyloxy chain to a benzyl urea moiety. The pyrimidine ring is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor modulation. Structural determination of such compounds typically employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structural validation .
Properties
IUPAC Name |
1-benzyl-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(20-13-15-6-2-1-3-7-15)19-8-11-25-17-12-16(21-14-22-17)23-9-4-5-10-23/h1-3,6-7,12,14H,4-5,8-11,13H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJLATJORMYPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
The pyrimidine core is constructed via sequential substitution reactions. 4,6-Dichloropyrimidine is treated with pyrrolidine in tetrahydrofuran (THF) at 60°C for 12 hours, selectively substituting the 6-position chlorine due to its higher reactivity. The product is isolated by evaporation and recrystallization (yield: 85–90%).
Reaction Conditions :
Synthesis of 4-(2-Aminoethoxy)-6-(pyrrolidin-1-yl)pyrimidine
The 4-chloro group undergoes nucleophilic displacement with 2-aminoethanol under basic conditions. In a typical procedure, 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (1 eq) and 2-aminoethanol (1.5 eq) are refluxed in dimethylformamide (DMF) with potassium carbonate (2 eq) for 8 hours. The product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1).
Key Considerations :
- Selectivity : The hydroxyl group of 2-aminoethanol acts as the nucleophile, minimizing competing amine participation.
- Yield : 70–75%
- Characterization : ESI-MS m/z: 253.2 ([M + H]⁺).
Formation of Benzyl Isocyanate
Benzyl isocyanate is generated in situ by treating benzylamine with BTC in dichloromethane at 0°C. The reaction proceeds via intermediate carbamoyl chloride formation, followed by dehydrochlorination.
Procedure :
- Reagents : Benzylamine (1 eq), BTC (0.33 eq)
- Solvent : Dichloromethane
- Temperature : 0°C → room temperature
- Quenching : Excess BTC is quenched with anhydrous sodium sulfate.
Urea Coupling Reaction
The final step involves reacting 4-(2-aminoethoxy)-6-(pyrrolidin-1-yl)pyrimidine (1 eq) with benzyl isocyanate (1.1 eq) in dichloromethane at room temperature for 24 hours. The urea product precipitates and is filtered, followed by recrystallization from ethanol.
Optimization Notes :
- Stoichiometry : Slight excess of isocyanate ensures complete amine conversion.
- Yield : 80–85%
- Characterization :
Alternative Synthetic Routes and Modifications
Mitsunobu-Based Etherification
An alternative to nucleophilic substitution employs the Mitsunobu reaction to install the ethoxyamine group. 4-Hydroxy-6-(pyrrolidin-1-yl)pyrimidine is reacted with N-Boc-2-aminoethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. After Boc deprotection with trifluoroacetic acid, the free amine is obtained.
Advantages :
Solid-Phase Synthesis
Patented methodologies describe immobilizing the pyrimidine intermediate on Wang resin, followed by sequential isocyanate coupling and cleavage. This approach facilitates high-throughput screening but requires specialized equipment.
Challenges and Yield Optimization
Competing Side Reactions
- N-Alkylation : During the substitution of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with 2-aminoethanol, trace N-alkylation products may form. Mitigation strategies include using bulky bases (e.g., DBU) to favor O- over N-attack.
- Isocyanate Dimerization : Benzyl isocyanate may trimerize to form isocyanurates if stored improperly. Fresh preparation and low temperatures minimize this side reaction.
Solvent and Temperature Effects
- Etherification : DMF outperforms THF in dissolving both pyrimidine and 2-aminoethanol, enhancing reaction rates.
- Urea Coupling : Dichloromethane provides optimal solubility, whereas ethereal solvents (e.g., THF) slow the reaction.
Analytical Data and Structural Confirmation
Spectroscopic Characterization
Table 1 : Key spectral assignments for this compound.
| Technique | Data |
|---|---|
| $$^1$$H NMR | δ 8.20 (s, 1H, pyrimidine-H), 4.50 (t, OCH₂), 3.50 (m, pyrrolidine) |
| ESI-MS | m/z 396.3 ([M + H]⁺) |
| IR | 1660 cm⁻¹ (urea C=O) |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.
Scalability and Industrial Applications
The described route is scalable to kilogram quantities, with modifications for continuous flow phosgenation improving safety profiles. Industrial patents highlight the compound’s utility as a kinase inhibitor intermediate, necessitating strict control over genotoxic impurities (e.g., residual BTC).
Chemical Reactions Analysis
Hydrolysis of the Urea Group
The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding substituted amines and carbon dioxide. For example:
Reaction :
-
Conditions : Acidic (HCl) or alkaline (NaOH) hydrolysis at 80–100°C for 4–6 hours .
-
Outcome : Cleavage of the urea bond produces primary amines, which may further react with excess acid or base.
Nucleophilic Substitution on the Pyrimidine Ring
The pyrimidine ring undergoes nucleophilic substitution at the 4-position (activated by the electron-donating pyrrolidin-1-yl group). Reactions include:
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety participates in alkylation or ring-opening reactions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) modifies the tertiary amine .
-
Oxidation : Treatment with m-CPBA or H₂O₂ yields pyrrolidine N-oxide derivatives, altering electronic properties .
Cross-Coupling Reactions
The benzyl group enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):
Reaction :
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming tar-like residues.
-
Photodegradation : UV exposure (254 nm) induces cleavage of the pyrimidine-ether bond, forming 6-(pyrrolidin-1-yl)pyrimidin-4-ol.
Biological Reactivity
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a urea moiety linked to a benzyl group and a pyrimidine derivative, which contributes to its biological activity. The synthesis of 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea typically involves multi-step organic reactions that may include the formation of the pyrimidine ring, followed by the introduction of the urea and benzyl groups.
Antiproliferative Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related urea derivatives have shown promising results in inhibiting cell growth in human cancer cell lines from the National Cancer Institute (NCI) database .
The mechanism of action is often attributed to the ability of these compounds to interfere with cellular pathways critical for cancer cell survival and proliferation. Specific studies have demonstrated that modifications in the chemical structure can enhance antiproliferative effects, suggesting a structure-activity relationship that could be exploited for drug development.
Targeting Kinase Activity
One of the notable applications of this compound is its potential as an inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, as they can block signals that promote tumor growth. Compounds similar to this urea derivative have shown effectiveness in inhibiting key kinases, making them candidates for further development as anticancer agents .
Other Therapeutic Areas
Beyond oncology, there is growing interest in the application of urea derivatives in treating inflammatory diseases and infections. The structural features that confer antiproliferative properties may also contribute to anti-inflammatory effects or antimicrobial activity. Research into these areas is ongoing, with preliminary results indicating that such compounds can modulate immune responses or inhibit pathogen growth.
In Vitro Studies
In vitro studies have been pivotal in evaluating the biological activity of this compound. For example, a study involving structurally related compounds demonstrated their efficacy against a panel of cancer cell lines, revealing IC50 values that indicate potent antiproliferative effects .
In Vivo Models
While in vitro results are promising, further validation through in vivo studies is necessary to assess the therapeutic potential and safety profile of this compound. Animal models are often employed to evaluate pharmacokinetics, bioavailability, and overall efficacy in a living organism.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with pyrimidine derivatives reported in recent patent applications, such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs (). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Feature | 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea | 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one |
|---|---|---|
| Core Structure | Pyrimidine ring | Pyrido[1,2-a]pyrimidin-4-one fused ring |
| Key Substituents | Pyrrolidine, benzyl urea | Benzodioxole, piperazine |
| Hydrogen-Bonding Groups | Urea (2 donors, 2 acceptors) | Pyrimidinone carbonyl (1 acceptor) |
| Lipophilicity (Predicted) | High (benzyl group) | Moderate (benzodioxole reduces logP) |
| Potential Targets | Kinases, GPCRs (urea motif) | Kinases (e.g., CDK inhibitors) |
Key Differences and Implications
Core Structure: The pyrido-pyrimidinone fused ring in the patent compound may enhance planarity and π-π stacking interactions with target proteins compared to the simpler pyrimidine core of the target compound. This could influence binding specificity .
Substituents: Pyrrolidine vs. Benzyl Urea vs. Benzodioxole: The benzyl urea group introduces hydrogen-bond donors, which are critical for interactions with ATP-binding pockets in kinases. In contrast, benzodioxole is an electron-rich aromatic system that may enhance metabolic stability but lacks hydrogen-bonding capacity .
Research Findings
- Synthetic Accessibility : The target compound’s urea linkage and ether bridge may require multi-step synthesis, whereas the patent compounds’ fused-ring systems might involve more complex cyclization reactions .
- Therapeutic Potential: Both compounds are likely explored for kinase inhibition (e.g., EGFR, CDKs), but the urea moiety in the target compound may broaden its applicability to targets like soluble guanylate cyclase or caspases .
Biological Activity
1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 341.40 g/mol. It features a urea moiety linked to a pyrimidine ring, which is known to influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives containing pyrrolidine and pyrimidine structures. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.0039 mg/mL |
| Compound B | E. coli | 0.025 mg/mL |
| Compound C | C. albicans | 0.050 mg/mL |
Studies indicate that the incorporation of halogen substituents enhances the bioactivity of these compounds against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The urea moiety in this compound is known to interact with various enzymes, providing opportunities for therapeutic applications. Specifically, it has been noted for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in inflammatory pathways.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Compound D | sEH | 16.2 |
| Compound E | COX-2 | 50.2 |
| Compound F | p38 MAPK | 53 |
The inhibition of sEH and p38 MAPK suggests that this compound could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have examined the biological effects of similar compounds, providing insight into their mechanisms of action:
- Antibacterial Study : A study evaluated the antibacterial effects of a related pyrimidine derivative, showing a significant reduction in bacterial growth in vitro against S. aureus and E. coli within 8 hours .
- Anti-inflammatory Activity : Research indicated that compounds with similar structures exhibited anti-inflammatory effects by inhibiting TNFα production in LPS-stimulated macrophages, suggesting potential use in chronic inflammatory conditions .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, indicating potential applications in treating neurodegenerative diseases .
Q & A
Q. What synthetic strategies are recommended for preparing 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, and how can reaction efficiency be optimized?
A modular approach is typically employed, involving:
- Step 1 : Synthesis of the pyrimidin-4-yl ether intermediate via nucleophilic substitution between 6-(pyrrolidin-1-yl)pyrimidin-4-ol and a bromoethyl precursor.
- Step 2 : Coupling with benzyl isocyanate or carbodiimide-mediated urea formation.
Catalysts like Cu(II)-tyrosinase enzyme (in phosphate buffer, pH 6.0) enhance reaction efficiency by promoting urea bond formation under mild conditions . Optimization includes adjusting solvent polarity (e.g., ethanol for purification) and stoichiometric ratios of aldehyde/urea derivatives to minimize side products .
Q. How can the purity and structural identity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection for purity assessment .
- Spectroscopy : Confirm the urea moiety via FT-IR (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ¹H/¹³C NMR for benzyl/pyrrolidine proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M + Na]+ ion analysis with <1 ppm error) .
Q. What crystallographic methods are suitable for resolving its 3D structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
- Growing crystals via vapor diffusion in ethanol/water.
- Data collection at low temperature (100 K) to minimize thermal motion.
- Validation of hydrogen bonding between urea NH and pyrimidine/pyrrolidine groups .
Advanced Research Questions
Q. How can researchers investigate the compound’s biological target engagement and selectivity?
- Kinase Profiling : Screen against kinase panels (e.g., 400+ kinases) to identify off-target effects. Use ADP-Glo™ assays to quantify inhibition.
- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., via MTT assays) and compare with normal cells to assess therapeutic index.
- Structural Docking : Perform molecular dynamics simulations using the resolved crystal structure to predict binding modes to targets like CSF1R or tyrosine kinases .
Q. What strategies address discrepancies in biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome studies to rule out false negatives/positives due to rapid degradation .
- Batch Analysis : Re-test compound purity using LC-MS to confirm activity is not batch-dependent .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Core Modifications : Replace benzyl with substituted aryl groups to enhance lipophilicity.
- Linker Optimization : Test ethyloxy vs. propyloxy linkers to balance flexibility and target binding.
- Pyrrolidine Substitution : Introduce electron-withdrawing groups (e.g., fluorine) to modulate electron density at the pyrimidine ring .
Validate changes via free-energy perturbation (FEP) calculations and in vitro IC₅₀ comparisons .
Q. What in vivo models are appropriate for preclinical evaluation?
- Xenograft Models : Use immunocompromised mice (e.g., NSG) implanted with human cancer cells. Monitor tumor volume and biomarker expression (e.g., phospho-CSF1R).
- Pharmacokinetics : Measure plasma half-life, bioavailability, and brain penetration (if CNS targets are suspected). Adjust formulations (e.g., PEGylation) to improve solubility .
Methodological Considerations
Q. How should researchers handle stability and storage challenges?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
